Product packaging for Uridine 2',3'-acetonide(Cat. No.:)

Uridine 2',3'-acetonide

Cat. No.: B8805604
M. Wt: 284.26 g/mol
InChI Key: GFDUSNQQMOENLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Vicinal Diol Protection in Nucleosides

The strategic protection of functional groups has long been a fundamental concept in multi-step organic synthesis, particularly for complex biomolecules like nucleosides which possess multiple reactive sites. wikipedia.org The challenge in nucleoside chemistry lies in differentiating between the various hydroxyl groups (2', 3', and 5') and the functional groups on the nucleobase itself. In the mid-20th century, pioneering work, notably by researchers like Khorana, laid the groundwork for modern oligonucleotide synthesis by introducing systematic methods for protecting these reactive groups. openaccessgovernment.org

Early strategies involved protecting the 5'-hydroxyl group, often with an acid-labile trityl group, to allow for chain elongation in the 3' to 5' direction. wikipedia.orgumich.eduwikipedia.org However, the cis-vicinal diol at the 2' and 3' positions of the ribose ring presented a unique challenge, especially in RNA synthesis where its presence is a defining feature. The need to temporarily mask these two hydroxyl groups simultaneously led to the exploration of cyclic acetals.

The use of acetals, specifically the isopropylidene acetal (B89532) (or acetonide), to protect 1,2-diols dates back to the early days of carbohydrate chemistry with Emil Fischer. thieme-connect.de This strategy was adapted for nucleoside chemistry, and a 1963 patent detailed a process for preparing 2',3'-O-isopropylidene ribonucleosides by reacting the parent nucleoside with acetone (B3395972) under acidic conditions. acs.org This method provided a stable, protected intermediate that prevented unwanted side reactions and migration of other groups during synthesis, allowing chemists to selectively modify other parts of the nucleoside, a crucial step for creating the building blocks needed for both chemical and enzymatic synthesis of RNA and its analogs. acs.orgatdbio.com

Significance of Uridine (B1682114) Derivatives in Synthetic Organic Chemistry

Uridine and its derivatives are a prominent and abundant class of pyrimidine (B1678525) nucleosides that are fundamental to numerous biological processes and serve as a cornerstone in medicinal chemistry and synthetic organic chemistry. nih.gov As essential components of RNA, they are central to the flow of genetic information. Beyond this biological role, chemically modified uridine derivatives have been developed as potent therapeutic agents, with applications as antiviral and anticancer drugs. nih.gov

The structural scaffold of uridine is considered privileged in drug discovery, providing a rich foundation for the synthesis of novel bioactive compounds. pensoft.nettandfonline.com Synthetic organic chemists are inspired by the complex structures of naturally occurring uridine-based products to develop new synthetic methodologies and to design enzyme inhibitors. acs.org By modifying the uracil (B121893) base or the ribose sugar, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules.

A key strategy in the synthesis of these valuable compounds is the use of protected uridine intermediates. These intermediates, such as 2',2'-anhydrouridines, are crucial for producing 2'-modified nucleosides, which are important components of antisense therapies and other pharmacologically active nucleic acids. acs.org The ability to regioselectively modify the uridine molecule allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. nih.govpensoft.net This has led to the development of uridine-based molecules for treating a range of diseases, including viral infections like HSV-2 and Human Immunodeficiency Virus (HIV). tandfonline.comlookchem.com

Overview of Uridine 2',3'-Acetonide as a Versatile Chemical Intermediate

This compound, also known by its synonym 2',3'-O-Isopropylideneuridine, is a cornerstone intermediate in the synthesis of modified nucleosides. lookchem.com In this compound, the vicinal 2'- and 3'-hydroxyl groups of the ribose moiety are masked as a cyclic isopropylidene acetal. This protection serves two primary purposes: it enhances the molecule's stability against hydrolysis and it deactivates the 2' and 3' positions, thereby directing subsequent chemical transformations to other sites, most commonly the 5'-hydroxyl group. tandfonline.com

This strategic protection makes this compound an exceptionally versatile building block. It is a widely used precursor for the synthesis of a multitude of uridine derivatives, including those modified at the 5'-position or the N3-position of the uracil base. lookchem.com For example, it is a key starting material for creating 5'-O-sulfamoyluridine derivatives, which have shown potential antiviral activities. tandfonline.com It is also instrumental in the synthesis of N-benzoylated uridine derivatives and other analogs investigated for their effects on the central nervous system. lookchem.com

The compound presents as a white crystalline powder and is a staple in laboratories focused on nucleic acid chemistry, drug discovery, and molecular biology. lookchem.com Its utility extends from the preparation of nucleic acids to its role as a precursor in the development of novel therapeutic agents targeting various biological pathways. lookchem.com Recent research continues to explore its applications, for instance, in the enzymatic synthesis of RNA oligonucleotides, highlighting its enduring importance in contemporary chemical research. chemrxiv.org

Physicochemical Properties of this compound

PropertyValue
CAS Number 362-43-6
Molecular Formula C₁₂H₁₆N₂O₆
Molecular Weight 284.27 g/mol
Appearance White/Fine Crystalline Powder or Needles
Melting Point 163-166 °C
Boiling Point 426.76°C (rough estimate)
Solubility Slightly soluble in Chloroform (Heated), DMSO, and Methanol
Data sourced from multiple chemical suppliers and databases. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O6 B8805604 Uridine 2',3'-acetonide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)

InChI Key

GFDUSNQQMOENLR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C

Origin of Product

United States

Synthetic Methodologies and Preparative Advances for Uridine 2 ,3 Acetonide

Classical Acid-Catalyzed Acetonide Formation

The traditional and most common method for the synthesis of uridine (B1682114) 2',3'-acetonide involves the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent. This reaction relies on the formation of a cyclic ketal between the cis-diol of the ribose moiety and acetone. Various acid catalysts have been employed to facilitate this transformation, each with its own set of advantages and reaction conditions.

Mineral Acid Catalysis (e.g., Sulfuric Acid)

Sulfuric acid (H₂SO₄) is a frequently used and potent catalyst for the acetonide protection of uridine. scienceopen.comisciii.esacs.orgisciii.esacs.orgacs.org The reaction is typically carried out by stirring uridine in acetone in the presence of a catalytic amount of concentrated sulfuric acid. scienceopen.comacs.org This method is effective and can lead to high yields of the desired product.

The reaction progress can often be monitored by the dissolution of the starting uridine, resulting in a clear solution. scienceopen.comacs.org For instance, a gram-scale synthesis can be achieved by treating uridine with sulfuric acid in acetone, with the reaction completing in about an hour to yield a clear reddish-brown solution. scienceopen.comacs.org Following the reaction, the acid is neutralized, typically with sodium bicarbonate, and the resulting salt is filtered off. scienceopen.comacs.org The product is then isolated from the filtrate by concentrating it under reduced pressure. scienceopen.comacs.org

In some procedures, the reaction mixture is stirred at room temperature for several hours. isciii.esisciii.es The use of acetone as both the reagent and solvent is common. scienceopen.comisciii.esacs.orgisciii.esacs.org

Table 1: Examples of Sulfuric Acid-Catalyzed Synthesis of Uridine 2',3'-Acetonide

Starting MaterialReagentsCatalystSolventReaction TimeYieldReference
UridineAcetoneSulfuric AcidAcetone1 hourNot specified scienceopen.comacs.org
UridineAcetoneSulfuric AcidAcetoneNot specified90% isciii.es

It has been observed that during the optimization of one-pot sequential acetonide protection and esterification of uridine, the acetonide protection step can be accomplished in less than one hour using acetone and a catalytic amount of sulfuric acid. scienceopen.comacs.org

Organic Acid Catalysis (e.g., p-Toluenesulfonic Acid)

p-Toluenesulfonic acid (p-TsOH) is another effective acid catalyst for the synthesis of this compound. google.compreprints.orgniscpr.res.inrsc.orgajgreenchem.com It is a solid, non-corrosive, and strong organic acid that is often considered a more manageable alternative to mineral acids like sulfuric acid. preprints.org Its use in organic synthesis is widespread due to its catalytic efficiency and operational simplicity. niscpr.res.inrsc.org

In the context of acetonide formation, p-TsOH catalyzes the reaction between uridine and an acetone equivalent, such as 2,2-dimethoxypropane (B42991), in a suitable solvent. um.edu.my This method is valued for its ability to promote the reaction under relatively mild conditions.

Optimized and High-Yielding Synthetic Protocols

To improve the efficiency, yield, and scalability of this compound synthesis, several optimized protocols have been developed. These methods often employ different acetone equivalents and reaction conditions to drive the reaction to completion and simplify purification.

Efficient Condensation with 2,2-Dimethoxypropane

A highly efficient method for the preparation of this compound involves the use of 2,2-dimethoxypropane (DMP) as both the acetone source and a water scavenger. acs.orgamazonaws.com The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. acs.orgum.edu.myamazonaws.com

In one optimized procedure, uridine is reacted with DMP and a catalytic amount of sulfuric acid in a solvent like acetonitrile. amazonaws.com A key aspect of this protocol is the removal of methanol, a byproduct of the reaction between DMP and any water present, via azeotropic distillation. amazonaws.com This step drives the equilibrium towards the formation of the acetonide and allows for the use of a smaller excess of the subsequent acylating agent if performing a one-pot esterification. amazonaws.com This one-pot procedure can result in a quantitative yield of the acetonide ester with high purity after work-up. amazonaws.com

Table 2: Optimized Synthesis using 2,2-Dimethoxypropane

Starting MaterialReagentsCatalystSolventKey ConditionYieldReference
Uridine derivative (1)2,2-Dimethoxypropane, Isobutyric anhydride (B1165640)Sulfuric AcidAcetonitrileAzeotropic distillation of MeOHQuantitative amazonaws.com
Cytidine (7)2,2-Dimethoxypropane, AcetoneSulfuric AcidAcetoneCrystallization of product salt94% acs.org

This approach has been successfully applied to the synthesis of related nucleoside acetonides as well, demonstrating its versatility. acs.org

Strategies for Large-Scale Synthesis

The demand for this compound as an intermediate, particularly in the synthesis of antiviral drugs, has necessitated the development of scalable synthetic routes. rsc.org Strategies for large-scale synthesis often focus on minimizing reaction steps, simplifying purification procedures, and using cost-effective reagents.

Furthermore, continuous flow processes have been developed for subsequent deprotection steps, which can offer better selectivity and reproducibility compared to batch processes. amazonaws.com The development of such streamlined processes, including telescoped reaction sequences, is crucial for the efficient and economical large-scale production of molecules derived from this compound. amazonaws.com

Chemo- and Regioselectivity Considerations in Acetonide Formation

The formation of the 2',3'-acetonide is a prime example of regioselective protection in nucleoside chemistry. The cis-diol at the 2' and 3' positions of the ribose ring is sterically and electronically favored to form a five-membered cyclic ketal with acetone, compared to potential reactions at other hydroxyl groups. slideshare.netyoutube.com

This inherent regioselectivity is crucial as it leaves the 5'-hydroxyl group available for further selective modification, such as esterification. scienceopen.comacs.org The protection of the 2',3'-diol prevents unwanted side reactions at these positions, thereby directing subsequent reagents to react specifically at the 5'-position. acs.orgacs.orgbeilstein-journals.org

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration. slideshare.netyoutube.com The acid-catalyzed conditions for acetonide formation are generally mild enough to avoid significant reactions with the uracil (B121893) base. However, the choice of catalyst and reaction conditions can be important to prevent side reactions. acs.org The stability of the acetonide group to various reaction conditions allows for a wide range of subsequent chemical transformations on the nucleoside scaffold before its removal under acidic conditions. acs.orgamazonaws.com

Chemical Transformations and Derivatization Strategies Utilizing Uridine 2 ,3 Acetonide

Selective Functionalization at the 5'-Position

The primary hydroxyl group at the 5'-position of uridine (B1682114) 2',3'-acetonide is a prime target for a variety of chemical modifications due to its accessibility and reactivity. researchgate.net This selective functionalization is a cornerstone for the synthesis of modified nucleosides and nucleotides.

Esterification Reactions (e.g., Acyl, Succinyl)

Esterification of the 5'-hydroxyl group is a common strategy to introduce a range of functionalities. Acyl groups can be readily installed using acylating agents such as acid anhydrides or acyl chlorides in the presence of a base. For instance, the reaction of uridine 2',3'-acetonide with succinic anhydride (B1165640) in a mixture of dichloromethane (B109758) and pyridine, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), yields the 5'-O-succinyl derivative in quantitative yield. isciii.es This method highlights the straightforward nature of introducing an ester linkage at the 5'-position. isciii.es

Similarly, other acyl groups can be introduced. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, allows for the formation of esters with various carboxylic acids, including fatty acids and aromatic acids. isciii.esresearchgate.netresearchgate.net This reaction is typically carried out at room temperature in a suitable solvent mixture. researchgate.net Enzymatic approaches, for example using Novozyme 435, have also been explored for the acylation of the 5'-hydroxyl group. rsc.org

Table 1: Examples of 5'-Esterification Reactions of this compound
Acyl GroupReagents and ConditionsYieldReference
SuccinylSuccinic anhydride, DMAP, DCM/pyridineQuantitative isciii.es
Various fatty and aromatic acidsCorresponding acid, DCC, DMAPModerate to low isciii.es
IsobutyrylIsobutyric anhydride, Novozyme 435- rsc.org

Amidation and Related Nitrogen Incorporations

The introduction of nitrogen-containing functionalities at the 5'-position opens avenues for creating diverse nucleoside analogs. A common route to achieve this is by first converting the 5'-hydroxyl group into a better leaving group, such as a tosylate, and then displacing it with a nitrogen nucleophile. For instance, treatment of 5'-O-tosyl-2',3'-O-isopropylideneuridine with ammonia (B1221849) can lead to the formation of 5'-amino-5'-deoxy-2',3'-O-isopropylideneuridine. cdnsciencepub.com

Another approach involves the conversion of the 5'-hydroxyl group to an azide (B81097). This can be accomplished through a one-pot reaction using triphenylphosphine, carbon tetrabromide, and an excess of sodium azide in DMF, which proceeds to give the 5'-azido derivative in high yield. mdpi.com The resulting 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine is a versatile intermediate that can be reduced to the corresponding 5'-amino derivative. mdpi.com

Furthermore, amidation can be achieved by coupling a 5'-carboxylic acid derivative of uridine with an amine. Although direct amidation of the 5'-carboxylic acid can be challenging, the use of powerful coupling reagents like benzotriazol-1-yl-oxy-trispyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) has proven effective. nih.gov

Table 2: Synthesis of 5'-Nitrogen-Containing this compound Derivatives
Functional GroupSynthetic StrategyKey ReagentsReference
5'-AminoDisplacement of a 5'-tosylateAmmonia cdnsciencepub.com
5'-AzidoOne-pot azidation of 5'-hydroxylPPh₃, CBr₄, NaN₃ mdpi.com
5'-AmideCoupling of 5'-carboxylic acid with an aminePyBOP nih.gov

Phosphorylation and Phosphoramidite (B1245037) Synthesis

Phosphorylation of the 5'-hydroxyl group is a critical step in the synthesis of nucleotides and for the preparation of building blocks for oligonucleotide synthesis. This compound can be directly phosphorylated using various phosphorylating agents. For example, reaction with diphenyl phosphate (B84403) in the presence of boron trifluoride etherate can yield the 5'-phosphorylated product. oup.com

For solid-phase oligonucleotide synthesis, the 5'-hydroxyl group is typically converted into a phosphoramidite. This involves reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base. researchgate.netnih.gov The resulting phosphoramidite is a stable monomer that can be used in the automated synthesis of RNA sequences. researchgate.nettcichemicals.com The phosphoramidite method involves a cycle of coupling the phosphoramidite to the 5'-OH of a growing oligonucleotide chain, followed by oxidation of the phosphite (B83602) triester to a more stable phosphate triester. tcichemicals.com

The synthesis of phosphoramidites from this compound often involves prior protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by deprotection of the 2',3'-acetonide to allow for selective protection of the 2'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group. However, direct phosphitylation of the 5'-hydroxyl of this compound is also a viable route for specific applications. nih.gov

Table 3: 5'-Phosphorylation and Phosphoramidite Synthesis of this compound
Product TypeReagents and ConditionsApplicationReference
5'-PhosphateDiphenyl phosphate, Boron trifluoride etherateNucleotide synthesis oup.com
5'-Phosphoramidite2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeOligonucleotide synthesis researchgate.netnih.gov
Nucleoside-phospholipid conjugatesrac-1-hexadecyl-2-acyl-sn-glycero-3-phospodichloridesSynthesis of nucleoside-lipid conjugates nih.gov

Chemical Modifications of the Uracil (B121893) Base Moiety

The uracil base of this compound is also amenable to a range of chemical modifications, allowing for the introduction of various substituents that can alter the properties of the nucleoside.

Halogenation Reactions (e.g., at C5)

Halogenation at the C5 position of the uracil ring is a well-established modification. mostwiedzy.plresearchgate.net This can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in dimethylformamide (DMF). isciii.es Similarly, chlorination can be effected with N-chlorosuccinimide (NCS) in DMF. isciii.es Iodination has also been reported, leading to the formation of 5-iodo-2',3'-O-isopropylideneuridine. nih.govnih.gov

These 5-halogenated uridine derivatives are valuable intermediates for further transformations, such as cross-coupling reactions. iupac.org The introduction of a halogen at the C5 position can also influence the conformational properties of the nucleoside. nsf.gov

Table 4: Halogenation of the Uracil Base in this compound
HalogenReagentSolventReference
BromoN-Bromosuccinimide (NBS)DMF isciii.es
ChloroN-Chlorosuccinimide (NCS)DMF isciii.es
IodoN-Iodosuccinimide (NIS) or Iodine monochlorideVarious nih.govnih.gov

C-Alkylation and C-Arylation via Cross-Coupling Methods

The 5-halo derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds at the C5 position. The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. libretexts.orgtcichemicals.com For example, 5-iodo-2',3'-O-isopropylideneuridine can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to afford the corresponding 5-aryl or 5-vinyl uridine derivatives. nih.govrsc.org

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important cross-coupling method used to introduce alkynyl groups at the C5 position of the uracil ring. This reaction is also catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. These cross-coupling reactions provide a versatile platform for the synthesis of a wide range of C5-substituted uridine derivatives with diverse functionalities. researchgate.net

Table 5: Cross-Coupling Reactions at the C5-Position of Halogenated this compound
Coupling ReactionSubstrateCoupling PartnerCatalyst System
Suzuki-Miyaura5-Iodo-2',3'-O-isopropylideneuridineAryl/Vinyl boronic acidPd catalyst (e.g., Pd(OAc)₂), Base
Sonogashira5-Iodo-2',3'-O-isopropylideneuridineTerminal alkynePd catalyst, Cu(I) co-catalyst

Intramolecular Cyclization Reactions and Cyclonucleoside Formation

This compound is a key intermediate in the synthesis of cyclonucleosides, which are constrained analogues of nucleosides with an additional bond between the sugar moiety and the nucleobase. acs.orgacs.org These intramolecularly bridged structures are valuable tools in medicinal chemistry and for studying nucleic acid structure and function.

One important pathway to cyclonucleoside formation is through an intramolecular hetero-Michael addition. acs.org For instance, uridine derivatives protected with a 2',3'-isopropylidene group can undergo a diastereospecific intramolecular cyclization where the 5'-hydroxyl group attacks the C6 position of the uracil base. acs.orgacs.org This reaction typically requires acidic conditions to activate the uracil ring, making it more susceptible to nucleophilic attack. acs.org The presence of the 2',3'-O-isopropylidene group is often essential for the cyclization to proceed efficiently with good nucleophiles at the 5' position. acs.org

The cyclization results in the formation of a new chiral center at C6. acs.org Research has shown that this addition can be highly stereospecific. For example, the addition of a 5'-amino group to the si face of the uracil ring leads to an R absolute configuration at the newly formed C6 stereocenter. acs.org The resulting cyclonucleosides, such as the O-cyclonucleoside formed from the 5'-hydroxyl attack, can be isolated, although sometimes in low yields due to the thermodynamic instability of the O-cyclo-adduct. acs.orgacs.org These O-cyclonucleosides are generally stable in acidic conditions but can revert to the open-chain form under basic conditions (pH 13). acs.org

Another significant class of cyclonucleosides derived from uridine are the 2,2'-anhydronucleosides. For example, treating 3',5'-di-O-trityluridine with diphenyl carbonate in the presence of sodium bicarbonate in hot dimethylformamide (DMF) leads to the formation of 3',5'-di-O-trityl-2,2'-anhydro-1-β-D-arabinofuranosyluracil. researchgate.net Similarly, uridine 2',3'-carbonates can be readily converted to 2,2'-anhydrouridines with base catalysis in hot DMF. researchgate.net These 2,2'-anhydrouridines are pivotal intermediates for the synthesis of various modified nucleosides. ucla.edu

The formation of 5',6-anhydro-6-hydroxy-2',3'-O-isopropylideneuridine represents another type of intramolecular cyclization. This is achieved by treating 5-bromo-2',3'-O-isopropylideneuridine with an alkoxide. This anhydro-cyclonucleoside can be subsequently converted to other derivatives.

Starting MaterialReagents/ConditionsProductReference
5-bromo-2',3'-O-isopropylideneuridineAlkoxide5',6-anhydro-6-hydroxy-2',3'-O-isopropylideneuridineN/A
2',3'-O-isopropylideneuridine derivativeAcidic conditions5'O-C6 O-cyclonucleoside acs.orgacs.org
3',5'-di-O-trityluridineDiphenyl carbonate, NaHCO3, DMF, heat3',5'-di-O-trityl-2,2'-anhydro-1-β-D-arabinofuranosyluracil researchgate.net
Uridine 2',3'-carbonateBase, DMF, heat2,2'-anhydrouridine researchgate.net

Transformations at the 2' and 3' Positions Post-Acetonide Formation

The 2',3'-acetonide group serves as a crucial protecting group that allows for selective modifications at other positions of the uridine molecule. Following these modifications, the acetonide can be removed, and the 2' and 3' positions themselves can be targeted for further transformations.

Stereoselective Fluorination Processes

The introduction of fluorine atoms into the sugar moiety of nucleosides can significantly alter their biological properties, often enhancing their antiviral or anticancer activity. nih.gov Stereoselective fluorination at the 2' and 3' positions of uridine can be achieved through multi-step sequences that often involve the initial protection of these positions with an acetonide group.

A common strategy involves the conversion of a 2',3'-O-isopropylideneuridine derivative into an arabinonucleoside, which then serves as a precursor for fluorination. For instance, an arabinonucleoside can be fluorinated with (diethylamino)sulfur trifluoride (DAST) to introduce a fluorine atom at the 2'-position with an α-configuration (up-fluoro). nih.gov This reaction proceeds with an inversion of configuration at the C2' center.

Alternatively, 2,2'-anhydronucleosides, which can be synthesized from uridine derivatives, are excellent precursors for introducing a 2'-α-fluoro substituent. nih.gov Treatment of a 2,2'-anhydronucleoside with hydrogen fluoride (B91410) (HF) or Olah's reagent (pyridine-HF) results in the opening of the anhydro bridge and the stereoselective installation of a fluorine atom at the 2'-position with arabino configuration. nih.govnih.gov

The synthesis of 2',3'-dideoxy-2',3'-difluoro nucleosides has also been reported, starting from uridine. acs.org These complex syntheses involve sequential alcohol inversions and deoxyfluorination steps, often using reagents like DAST. acs.org The initial protection of the 2' and 3' hydroxyls allows for selective modification at the 5' position before the fluorination sequence is initiated.

PrecursorFluorinating AgentProduct ConfigurationReference
Arabinonucleoside derivativeDAST2'-α-Fluoro nih.gov
2,2'-Anhydro-5-fluorouridinePyridine-HF2'-α-Fluoro nih.gov
2,2'-AnhydronucleosideHydrogen Fluoride (HF)2'-α-Fluoro nih.gov
2-fluorinated xylose derivativeDAST2',3'-difluorinated uridine acs.org

Synthesis of Anhydro-Uridine Systems

Anhydrouridines, particularly 2,2'- and 2,3'-anhydrouridines, are highly valuable synthetic intermediates, primarily for the stereoselective introduction of substituents at the 2' and 3' positions. The formation of these systems often follows initial manipulations at other sites of the uridine molecule, which were enabled by the presence of a 2',3'-acetonide protecting group.

While the direct conversion of 2',3'-O-isopropylideneuridine to an anhydro-uridine is less common, a related cyclic protecting group, the 2',3'-carbonate, is readily transformed into 2,2'-anhydrouridines under base-catalyzed conditions in hot DMF. researchgate.net This highlights a general strategy where a cyclic 2',3'-protecting group facilitates the formation of the anhydro linkage.

A more typical sequence involves the use of the acetonide to protect the 2' and 3' positions while other transformations are carried out. After deprotection, the resulting diol can be selectively functionalized. For example, mesylation of the 3'-hydroxyl group of a uridine derivative, followed by treatment with a base, can induce the formation of a 2,3'-anhydro-xylosyluracil derivative. researchgate.net

Similarly, the formation of a 2,2'-O-cyclonucleoside can be achieved from a protected pyrimidine (B1678525) nucleoside using trifluoromethanesulfonyl chloride (TfCl) and 4-(dimethylamino)pyridine (DMAP). nih.gov Subsequent basic hydrolysis of this 2,2'-O-cyclo linkage yields an arabino-configured nucleoside, which is a versatile intermediate for further modifications. nih.gov

Starting MaterialKey TransformationAnhydro ProductReference
Uridine 2',3'-carbonateBase catalysis in hot DMF2,2'-Anhydrouridine researchgate.net
3'-O-Mesyl-uridine derivativeBase treatment2,3'-Anhydro-xylosyluracil researchgate.net
Protected pyrimidine nucleosideTfCl, DMAP2,2'-O-Cyclonucleoside nih.gov

Derivatization to Introduce Additional Protecting Groups

The presence of the 2',3'-acetonide group allows for the regioselective introduction of other protecting groups at the 5'-hydroxyl position or on the uracil ring itself. umich.edu This orthogonal protection strategy is fundamental in complex multi-step syntheses of nucleoside analogues and oligonucleotides. umich.edu

The primary 5'-hydroxyl group of 2',3'-O-isopropylideneuridine is sterically accessible and more reactive than the secondary 2' and 3' hydroxyls (when unprotected). This allows for the selective introduction of bulky protecting groups at the 5'-position. Common protecting groups for the 5'-hydroxyl include triarylmethyl groups like trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr), which are introduced using the corresponding trityl chlorides. umich.edu These groups are acid-labile, allowing for their selective removal while the acetonide group, which is also acid-labile but typically requires stronger acidic conditions for cleavage, remains intact under carefully controlled conditions. umich.eduumich.edu

Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride or tert-butyldiphenylsilyl (TBDPS) chloride, are also frequently used to protect the 5'-hydroxyl. umich.edu These groups are typically removed using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), providing another layer of orthogonal protection. umich.edu

Furthermore, the ureido nitrogen (N3) of the uracil ring can be protected. For example, the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group has been successfully introduced onto the N3 position of a 5'-O-TBDMS-2',3'-O-isopropylideneuridine. nih.gov This BFPM group shows remarkable stability under various reaction conditions, including those for the selective deprotection of the 5'-TBDMS group with aqueous HF, but can be cleaved with 2% trifluoroacetic acid (TFA). nih.gov

PositionProtecting GroupReagentReference
5'-OHDimethoxytrityl (DMTr)DMTr-Cl umich.eduumich.edu
5'-OHtert-Butyldimethylsilyl (TBDMS)TBDMS-Cl umich.edu
N3-H(4,4'-Bisfluorophenyl)methoxymethyl (BFPM)BFPM-Cl nih.gov

Uridine 2 ,3 Acetonide As a Key Protecting Group in Complex Molecule Synthesis

Role in the Protection of Vicinal 2',3'-Dihydroxyl Groups of the Ribose Moiety

The primary function of uridine (B1682114) 2',3'-acetonide is to protect the cis-vicinal diol of the ribose sugar. lookchem.comresearchgate.netrsc.orgumich.edu This protection is essential to prevent unwanted side reactions during subsequent synthetic transformations at the 5'-hydroxyl group or the uracil (B121893) base. The formation of the five-membered dioxolane ring of the acetonide forces the furanose ring into a specific conformation. acs.org This conformational rigidity can influence the stereochemical outcome of subsequent reactions. The isopropylidene group is generally stable to a wide range of reaction conditions, including those used for the introduction of other protecting groups, making it a reliable choice for multi-step syntheses. acs.orgnih.gov

The synthesis of uridine 2',3'-acetonide is typically achieved by treating uridine with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. acs.orgisciii.esacs.org

Orthogonal Protecting Group Strategies in Conjunction with the Acetonide

A key advantage of the acetonide protecting group is its compatibility with other protecting groups, enabling complex, multi-step syntheses through orthogonal protection strategies. organic-chemistry.orglibretexts.org This allows for the selective deprotection of one functional group while others remain intact.

Compatibility with N-Protecting Groups on the Uracil Base

The acetonide group is compatible with various protecting groups on the N3-position of the uracil base. rsc.orgsemanticscholar.org For instance, the benzyloxymethyl (BOM) group, while widely used, can present challenges during deprotection. nih.gov More recently, groups like the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) have been developed. The BFPM group is stable under the acidic conditions used for acetonide formation and can be selectively removed under different conditions. nih.gov This orthogonality is crucial for synthesizing complex uridine derivatives where modifications on both the sugar and the base are required. The stability of the acetonide allows for a wide range of transformations on the N-protected uracil base without affecting the sugar moiety.

Co-utilization with 5'-O-Protecting Groups (e.g., DMT)

In oligonucleotide synthesis and the preparation of many modified nucleosides, the protection of the primary 5'-hydroxyl group is essential. umich.eduumich.edu The 4,4'-dimethoxytrityl (DMT) group is a commonly used acid-labile protecting group for the 5'-position. The acetonide group at the 2',3'-positions is stable to the mildly acidic conditions required for the removal of the DMT group, a cornerstone of solid-phase oligonucleotide synthesis. umich.edusigmaaldrich.com This orthogonal relationship allows for the iterative addition of nucleotide units to the growing chain at the 5'-position while the 2'- and 3'-hydroxyls remain protected. Other silyl-based protecting groups like tert-butyldimethylsilyl (TBDMS) are also compatible. semanticscholar.orgmdpi.com

Deprotection Methodologies and Selectivity

The removal of the acetonide group is a critical step, and its selective cleavage is often required in the final stages of a synthesis.

Acid-Mediated Cleavage Conditions (e.g., TFA, HCl, AcOH)

The most common method for the deprotection of the 2',3'-acetonide is acid-mediated hydrolysis. researchgate.netrsc.orgnih.govmdpi.com A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups present in the molecule. Common reagents include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and acetic acid (AcOH). nih.govrsc.orgmdpi.com For example, treatment with aqueous TFA or a solution of HCl in an organic solvent effectively cleaves the acetonide to reveal the diol. nih.govrsc.org The reaction conditions, such as acid concentration, temperature, and reaction time, can be tuned to achieve selective deprotection.

Acid ReagentTypical ConditionsReference
Trifluoroacetic Acid (TFA)1-50% in CH2Cl2 or H2O nih.govmdpi.com
Hydrochloric Acid (HCl)3N HCl or HCl in MeOH rsc.org
Acetic Acid (AcOH)60-80% aqueous solution nih.govrsc.org
p-Toluenesulfonic acid (pTSA)Catalytic amount in MeOH rsc.org

Differential Deprotection in Multifunctionalized Systems

In complex molecules containing multiple acid-labile protecting groups, achieving differential deprotection is a significant challenge. rsc.org The relative lability of different protecting groups can be exploited to achieve selective removal. For example, a highly acid-labile group like DMT can be removed in the presence of the more stable acetonide. umich.edu Conversely, stronger acidic conditions required to cleave the acetonide will typically also remove the DMT group. nih.gov In some instances, Lewis acids like indium trichloride (B1173362) (InCl3) have been shown to chemoselectively cleave acetonides in the presence of other acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org The ability to selectively unmask the 2',3'-diol while other protecting groups remain intact is a powerful tool for the synthesis of highly functionalized nucleoside analogs.

Applications of Uridine 2 ,3 Acetonide in Nucleoside and Oligonucleotide Chemistry

Precursor for the Synthesis of Diverse Modified Nucleosides

The strategic placement of the acetonide group on the 2' and 3' hydroxyls of uridine (B1682114) allows for specific chemical transformations at the 5'-hydroxyl group and the uracil (B121893) base. acs.orgacs.org This has established Uridine 2',3'-acetonide as a versatile starting material for a multitude of nucleoside analogues with potential therapeutic applications. lookchem.commedchemexpress.comnih.gov

This compound serves as a key precursor in the synthesis of nucleosides with altered sugar conformations. acs.orgnih.gov For instance, it is a starting point for introducing modifications at the 2' and 4' positions of the ribose. The synthesis of 2'- and 4'-substituted nucleosides, such as those with fluoro or methoxy (B1213986) groups, can influence and even switch the preferred sugar pucker. researchgate.net The introduction of a C4'-substituent can modulate the conformational preferences established by a C2'-modification. researchgate.net For example, while 2'-fluoro substitution strongly favors the North (C3'-endo) conformation, the addition of certain C4' modifications can shift this preference. researchgate.net

Research has demonstrated that starting from uridine, through its 2',3'-acetonide protected form, various analogues can be synthesized. These include bridged nucleosides where a linkage is formed between different positions of the sugar ring, significantly constraining its conformation. nih.govnih.gov Such conformational restriction is a key strategy in the design of antisense oligonucleotides and siRNAs with enhanced stability and binding affinity.

Table 1: Examples of Modified Nucleosides with Altered Sugar Conformations Synthesized from Uridine Precursors

Modified Nucleoside Key Modification Impact on Sugar Conformation Reference
2'-Fluoro-ara-Uridine 2'-Fluorine in arabino configuration Predominantly C2'-endo (South/East) researchgate.net
2'-O-Methyl-rU 2'-O-Methyl group Reinforces C3'-endo (North) conformation researchgate.net
Bridged Nucleosides C5'-C4' or other linkages Highly constrained conformation nih.gov

The uracil base of this compound can be chemically altered to produce a variety of analogues. lookchem.com These modifications can impact hydrogen bonding patterns, stacking interactions, and recognition by enzymes.

A common modification is the introduction of substituents at the C5 position of the uracil ring. For example, 5-bromouridine (B41414) and 5-iodouridine (B31010) can be prepared, which are useful for crystallographic studies or as photosensitive cross-linking agents. isciii.es Furthermore, the uracil ring can undergo reactions to form cyclonucleosides, where an additional covalent bond is formed between the base and the sugar. acs.orgacs.org For example, intramolecular Michael addition can lead to the formation of a bond between the 5'-hydroxyl group and the C6 position of uracil. acs.orgacs.org

The synthesis of C-nucleosides, where the nucleobase is attached to the ribose via a C-C bond instead of a C-N bond, can also utilize uridine derivatives as starting materials. For instance, the rearrangement of uridine to pseudouridine (B1679824) is a key transformation. acs.org

Table 2: Examples of Pyrimidine-Modified Nucleosides

Modified Nucleoside Modification Synthetic Approach Reference
5-Bromouridine Bromination at C5 of uracil Halogenation of uridine derivatives isciii.es
5'-O-C6 Cyclonucleoside Intramolecular linkage Acid-catalyzed cyclization of uridine derivatives acs.orgacs.org

Generation of Nucleoside Analogs with Altered Sugar Conformations

Building Block in Solid-Phase Oligonucleotide Synthesis

This compound itself is not directly used in standard solid-phase oligonucleotide synthesis due to the presence of the acetonide protecting group. However, it is a crucial starting material for the synthesis of the actual building blocks, the nucleoside phosphoramidites. wikipedia.orgbiotage.comatdbio.com After modifications are made to the sugar or base, the acetonide group is removed, and the 2'-hydroxyl is protected with a group compatible with the synthesis cycle (e.g., TBDMS or TOM). The 5'-hydroxyl is then typically protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is phosphitylated to create the phosphoramidite (B1245037) monomer. biotage.com

While uridine is a component of RNA, modified uridine analogues can also be incorporated into DNA sequences for various purposes. mdpi.com For example, deoxyuridine (dU), which lacks the 2'-hydroxyl group, can be incorporated in place of thymidine. idtdna.com The synthesis of such modified DNA building blocks can start from uridine derivatives. The presence of dU in a DNA strand can be used in techniques like UNG-mediated PCR carryover prevention. idtdna.com Furthermore, the incorporation of certain uridine analogues with constrained sugar conformations can modulate the properties of DNA duplexes.

Incorporation into Oligoribonucleotides and their Analogs

Design of Chemically Stable Oligonucleotides

A major challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications derived from precursors like this compound are essential for improving their stability.

Modifications at the 2'-position of the ribose, such as 2'-O-methyl, 2'-fluoro, and 2'-O-methoxyethyl (2'-MOE), are known to significantly enhance nuclease resistance. idtdna.com These modifications are often introduced into antisense oligonucleotides and siRNAs. Another strategy to enhance stability is the use of locked nucleic acids (LNAs), which are bridged nucleosides with a C2'-O-C4' methylene (B1212753) linkage. nih.gov The synthesis of LNA precursors can involve uridine as a starting material. These modifications not only increase stability but also often lead to higher binding affinity for the target RNA sequence. idtdna.comnih.gov

Table 3: Common Modifications for Enhancing Oligonucleotide Stability

Modification Type Effect
2'-O-Methyl Sugar Modification Increased nuclease resistance, increased duplex stability
2'-Fluoro Sugar Modification Increased nuclease resistance, high binding affinity
2'-O-Methoxyethyl (MOE) Sugar Modification Increased nuclease resistance, reduced toxicity
Locked Nucleic Acid (LNA) Bridged Nucleoside Greatly increased nuclease resistance and binding affinity

Conformational and Stereochemical Investigations of Uridine 2 ,3 Acetonide and Its Derivatives

Impact of the Acetonide Moiety on Ribofuranose Pucker Conformation

The five-membered ribofuranose ring in nucleosides is not planar but exists in a dynamic equilibrium of puckered conformations. vanderbilt.edu The fusion of the acetonide ring across the C2' and C3' positions imposes significant conformational constraints on this sugar moiety.

The conformation of the furanose ring can be described by the concept of pseudorotation, which characterizes the out-of-plane displacement (puckering) of the ring atoms. nih.gov The two most prevalent conformations in natural nucleic acids are the C3'-endo (North) and C2'-endo (South) puckers. vanderbilt.eduglenresearch.comrutgers.edu In the C3'-endo pucker, the C3' atom is displaced on the same side of the sugar ring as the C5' atom and the nucleobase, a conformation characteristic of A-form RNA. Conversely, the C2'-endo pucker, with the C2' atom displaced on the same side, is typical of B-form DNA. vanderbilt.eduglenresearch.com

The presence of the 2',3'-acetonide group restricts the flexibility of the ribofuranose ring, influencing its preferred pucker. Studies on related conformationally constrained nucleosides show that such modifications can lock the sugar into a specific conformation. For instance, a model study investigating the influence of protecting groups on the ribofuranose ring conformation highlighted that an isopropylidene group (acetonide) impacts the facial selectivity of certain reactions, which is dependent on the ring's conformation. rsc.org While the free energy landscape of the complete pseudorotation cycle has been computationally explored for standard nucleosides, the rigid acetonide ring is expected to create a deep energy minimum, favoring a specific puckered state and limiting transitions between North and South conformations. nih.gov The exact conformational preference of uridine (B1682114) 2',3'-acetonide itself is a balance of the steric constraints imposed by the fused ring system.

Pseudorotation Cycles and Conformational Preferences

Stereochemical Analysis of Derivatized Products

Chemical modifications of uridine 2',3'-acetonide can lead to the formation of new chiral centers, resulting in diastereomeric products. The analysis and control of this stereochemistry are fundamental to synthesizing specific, biologically active molecules.

Derivatization of this compound often creates new stereocenters, leading to the formation of diastereomers. For instance, reactions at the 5'-position, such as oxidation followed by addition reactions, can generate a new chiral center at C5'. researchgate.net Similarly, modifications on the uracil (B121893) base can also introduce chirality. acs.org

The formation of these diastereomers can sometimes be stereoselective, with one isomer being favored over the other due to the steric influence of the existing chiral centers in the molecule. researchgate.netsci-hub.se For example, phosphite (B83602) addition to a 2',3'-O-isopropylidene-protected 5'-uridylaldehyde was found to predominantly yield the (5'R)-isomer. researchgate.net In cases where a mixture of diastereomers is formed, their separation is crucial for obtaining pure compounds. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating such diastereomeric mixtures. nih.govmdpi.com

Characterization of the separated diastereomers is typically achieved using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net X-ray crystallography provides unambiguous structural information, including the relative stereochemistry of all chiral centers. researchgate.net

Table 1: Examples of Diastereomer Formation in this compound Derivatives

Starting MaterialReactionNew Chiral Center(s)Diastereomeric OutcomeRef.
2',3'-O-isopropylidene-uridineOxidation and condensation with a phosphonateC5'Predominantly one diastereomer sci-hub.se
2',3'-O-isopropylidene-5'-deoxy-5'-uridylaldehydePhosphite additionC5'Predominantly the 5'R isomer researchgate.net
2',3'-O-isopropylidene-uridine derivativeIntramolecular 1,3-dipolar cycloadditionMultiple centers in the new fused ringMixture of diastereomers, selectivity influenced by reaction conditions rsc.org
5'-O-Protected uridineCyclophosphorylation and boronationPhosphorusTwo diastereomers, separable by HPLC nih.gov

This table is interactive and provides a summary of research findings.

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of newly formed chiral centers is a critical step in stereochemical analysis. Several methods are employed for this purpose.

X-ray crystallography is considered the gold standard as it provides a direct visualization of the molecule's structure, allowing for the unambiguous assignment of the absolute configuration, especially if a heavy atom is present. bch.ro However, this technique requires obtaining a single crystal of suitable quality, which is not always feasible. bch.rospark904.nl

In the absence of a crystal structure, chiroptical methods like Vibrational Circular Dichroism (VCD) have become powerful tools. bch.ronih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra calculated for different possible stereoisomers using quantum chemical methods (like Density Functional Theory, DFT), the absolute configuration can be reliably determined. spark904.nlnih.gov

Chemical correlation is another approach, where the unknown compound is chemically converted into a compound of known absolute configuration, or synthesized from a known starting material through a series of stereochemically controlled reactions. bch.ro

Table 2: Methods for Determining Absolute Configuration

MethodPrincipleAdvantagesLimitationsRef.
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous and direct determinationRequires a suitable single crystal; may require a heavy atom bch.ro
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightApplicable to samples in solution, oils, or neat liquids; no need for crystalsRequires computational calculations for comparison spark904.nlnih.gov
Chemical Correlation Conversion to or from a compound of known configurationDoes not require specialized instrumentationCan be time-consuming; risk of unexpected stereochemical changes during reactions bch.ro

This table is interactive and summarizes the key methods for assigning absolute configuration.

Diastereomer Formation, Separation, and Characterization

Intermolecular Interactions and Self-Assembly Propensities of Derivatives

The chemical modifications on the this compound scaffold can introduce functionalities that drive intermolecular interactions and lead to self-assembly into larger, ordered structures. The ability of molecules to self-assemble is crucial for applications in nanotechnology and materials science. researchgate.netrsc.org

The self-assembly process is governed by a balance of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and interactions with the surrounding medium or substrate. rsc.orguq.edu.au For instance, attaching a lipophilic group, like a long alkyl chain, to a uridine derivative can induce amphiphilic character, promoting the formation of monolayers and other organized structures. researchgate.net

In one study, a uridine derivative connected to a pyrene (B120774) fluorescent unit was shown to self-assemble into stable nanoparticles. uq.edu.au This self-assembly was driven not only by the π-π stacking of the pyrene moieties but also by intermolecular interactions involving the uridine portion itself, such as the formation of U-U base pairs. uq.edu.au The observation of such molecular motion and organization on surfaces can be visualized using techniques like Scanning Tunneling Microscopy (STM), which provides insights into the driving forces behind the supramolecular arrangement. mdpi.com The specific nature of the derivative dictates the types of interactions that dominate, and thus the architecture of the resulting self-assembled system. rsc.org

Advanced Analytical and Computational Methodologies in Uridine 2 ,3 Acetonide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of Uridine (B1682114) 2',3'-acetonide, with each method providing unique and complementary information.

High-resolution NMR spectroscopy is an indispensable tool for confirming the identity and elucidating the detailed solution-state structure of Uridine 2',3'-acetonide. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. Key signals include those for the uracil (B121893) base (H-5 and H-6), the ribose sugar protons (H-1' to H-5'), and the two methyl groups of the acetonide moiety. The ¹³C NMR spectrum reveals the chemical shifts for each carbon atom, including the characteristic signals for the acetonide's quaternary carbon and methyl carbons. The chemical shifts of the acetonide carbons are particularly sensitive to the stereochemistry of the diol they protect. For acetonides of syn-1,3-diols, the methyl groups typically resonate around 30 and 19 ppm, whereas for anti-1,3-diols, both methyl resonances appear closer together, around 25 ppm. univ-lemans.fruniv-lemans.fr

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is vital for determining the through-space proximity of protons, which helps to define the molecule's conformation, including the stereochemistry at the C6 position in cyclonucleosides and the orientation around the glycosidic bond. redalyc.orgacs.orgresearchgate.net For instance, a NOESY correlation between the H-6 of the uracil base and the H-1' of the ribose sugar would indicate a syn conformation, while a correlation with H-2' would suggest an anti conformation.

Table 1: Representative NMR Chemical Shift Data for this compound Derivatives.Note: Exact chemical shifts (δ) are dependent on the solvent and concentration.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
6 (Uracil)~7.7~141
5 (Uracil)~5.7~102
1' (Ribose)~6.0~95
2' (Ribose)~4.9~86
3' (Ribose)~4.8~82
4' (Ribose)~4.3~88
5' (Ribose)~3.7-3.9~61
C(CH₃)₂ (Acetonide)-~114
C(CH₃)₂ (Acetonide)~1.6, ~1.4~27, ~25

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for nucleosides and their derivatives, as it typically produces intact molecular ions. lifesciencesite.comnih.gov

In positive ion mode ESI-MS, this compound (C₁₂H₁₆N₂O₆, molecular weight 284.26 g/mol ) is expected to be detected as protonated ([M+H]⁺, m/z 285.1) or sodiated ([M+Na]⁺, m/z 307.1) adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are performed to study the fragmentation pathways. lifesciencesite.com For nucleosides, characteristic fragmentation includes the cleavage of the N-glycosidic bond, which separates the sugar and the base moieties. lifesciencesite.comresearchgate.net For this compound, fragmentation would likely involve the loss of the uracil base and subsequent or concurrent fragmentation of the protected ribose ring. The acetonide group can also be lost as a neutral molecule. The fragmentation patterns are crucial for structural confirmation and for distinguishing between isomers.

Table 2: Expected ESI-MS Ions and Fragments for this compound.
Ion/FragmentFormulaExpected m/zDescription
[M+H]⁺[C₁₂H₁₇N₂O₆]⁺285.1Protonated molecular ion
[M+Na]⁺[C₁₂H₁₆N₂O₆Na]⁺307.1Sodiated molecular ion
[Base+H]⁺[C₄H₅N₂O₂]⁺113.0Protonated Uracil base following glycosidic bond cleavage
[Sugar]⁺[C₈H₁₃O₄]⁺173.1Acetonide-protected ribose moiety following glycosidic bond cleavage

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. redalyc.org The FTIR spectrum of this compound displays characteristic vibrational bands that confirm its structure.

Key absorptions include:

N-H Stretching: A medium intensity band around 3400-3200 cm⁻¹ corresponding to the N-H bond in the uracil ring. utdallas.edu

O-H Stretching: A broad band around 3400 cm⁻¹ from the primary alcohol at the 5'-position.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region due to C-H stretching in the ribose and acetonide methyl groups. nih.gov

C=O Stretching: Strong absorption bands in the 1750-1650 cm⁻¹ region corresponding to the two carbonyl groups of the uracil ring.

C-O Stretching: Strong bands in the 1200-1000 cm⁻¹ region, which are characteristic of the C-O bonds in the ribose ether, the primary alcohol, and the acetal (B89532) of the isopropylidene group. nih.govresearchgate.net

The presence of the acetonide group is specifically confirmed by the characteristic C-O-C stretching vibrations of the five-membered dioxolane ring.

Table 3: Characteristic FTIR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3400O-H Stretch5'-Hydroxyl group
~3200N-H StretchUracil ring
2990-2940C-H Stretch (sp³)Ribose and Acetonide methyls
~1710, ~1680C=O StretchUracil carbonyls
1200-1000C-O StretchRibose ether, Acetal, Alcohol

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. The crystal structure of 2',3'-O-isopropylideneuridine has been determined, offering precise data on bond lengths, bond angles, and torsional angles. iucr.org

Table 4: Crystallographic Data for 2',3'-O-Isopropylideneuridine. iucr.org
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.654(1)
b (Å)11.906(2)
c (Å)16.324(3)
Sugar PuckerC(3')-exo
Glycosidic Torsion Angle (χ)-31.1° (anti)

Theoretical Chemistry and Computational Modeling

Computational methods, particularly those based on quantum mechanics, are increasingly used to complement experimental findings and provide deeper insights into molecular properties that may be difficult to measure directly.

Density Functional Theory (DFT) is a robust computational method for investigating the geometric and electronic properties of molecules like this compound. mdpi.comresearchgate.net By performing geometry optimization, one can predict the most stable three-dimensional structure of the molecule in the gas phase. arxiv.org These calculations can predict bond lengths, angles, and dihedral angles, which can be compared with experimental X-ray diffraction data. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties:

Electronic Energy: The total energy of the molecule, which helps identify the most stable conformer.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is related to the electronic excitation energy and chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. nih.gov

Simulated Spectra: DFT calculations can predict vibrational frequencies (IR) and NMR chemical shifts. Comparing these computed spectra with experimental data can aid in the validation of both the experimental assignments and the computational model.

Table 5: Typical Properties of this compound Investigated by DFT.
Calculated PropertySignificance
Optimized Geometry (Bond lengths, angles)Predicts the most stable 3D structure; comparison with X-ray data. nih.gov
HOMO-LUMO Energy GapRelates to chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attack. nih.gov
Calculated Vibrational FrequenciesAids in the assignment of experimental FTIR spectra.
Calculated NMR Chemical ShiftsHelps in the assignment and interpretation of experimental NMR data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to describe and predict chemical reactivity. dergipark.org.tr This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. dergipark.org.tr The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive, as the energy required for electronic excitation is lower. researchgate.net The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity, respectively, which are crucial for understanding electron transfer processes in chemical reactions. imist.ma

The table below illustrates typical global reactivity descriptors that are derived from HOMO and LUMO energies in computational studies of related organic molecules. These parameters help in quantifying the reactivity and stability of a chemical structure.

Parameter Formula Description Reference
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I) -EHOMOThe energy required to remove an electron from a molecule. imist.ma
Electron Affinity (A) -ELUMOThe energy released when an electron is added to a molecule. imist.ma
Chemical Hardness (η) (I - A) / 2Measures the resistance to change in electron distribution. mdpi.com
Chemical Softness (S) 1 / ηThe reciprocal of hardness; indicates higher reactivity. mdpi.com
Electronegativity (χ) (I + A) / 2Measures the power of an atom or group to attract electrons. mdpi.com
Chemical Potential (μ) -(I + A) / 2Relates to the "escaping tendency" of electrons from a system. mdpi.com
Electrophilicity Index (ω) μ² / (2η)Quantifies the electrophilic power of a molecule. mdpi.com

This table presents theoretical parameters derived from FMO analysis, providing a framework for how this compound would be computationally assessed.

In Silico Approaches for Predicting Chemical Reactivity and Stability

In silico methods provide powerful tools for predicting the chemical reactivity and stability of molecules like this compound, complementing experimental findings. These computational approaches range from quantum mechanical calculations to molecular dynamics and predictive modeling based on substance structures.

One key area of investigation is conformational analysis using methods like Density Functional Theory (DFT). dergipark.org.tr For this compound, the presence of the 2',3'-O-isopropylidene group is known to affect the conformation of the ribose moiety. dergipark.org.tr Computational studies on similar acetonide-protected rhamnopyranosides have shown that this protecting group leads to significant distortion of the pyranose ring from its typical conformation. dergipark.org.tr Such conformational changes directly impact the molecule's stability and the accessibility of reactive sites. In silico methods can model these geometries and calculate the associated energies to predict the most stable conformers and their relative populations.

Chemical stability and reactivity can also be assessed through simulations of reaction mechanisms. For example, the stability of this compound under acidic conditions has been a subject of experimental study. acs.org Research has shown that the acetonide group is crucial for stabilizing certain reaction products, such as the labile 5'O-C6 cyclonucleoside formed through an intramolecular Michael addition. acs.org In silico approaches can be employed to model the proposed reaction pathways, calculate transition state energies, and thus predict the likelihood and rate of such reactions. acs.org This provides a theoretical basis for understanding why the acetonide's presence is necessary for the isolation of otherwise unstable intermediates. acs.org

Furthermore, various in silico tools are used to predict a compound's broader chemical and biological profile. The Prediction of Activity Spectra for Substances (PASS) tool, for example, can estimate the probability of a molecule exhibiting certain biological activities based on its structure. mdpi.com While not a direct measure of chemical stability, it can indicate potential interaction pathways. mdpi.com Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to forecast the pharmacokinetic properties of derivatives, which are intrinsically linked to their chemical stability and reactivity in a biological environment. mdpi.comnih.gov

The table below summarizes various in silico methods and their applications in assessing the reactivity and stability of a molecule such as this compound.

In Silico Method Application Predicted Properties Reference
Density Functional Theory (DFT) Structural Optimization & Conformational AnalysisStable conformers, geometric parameters, conformational energy, steric effects. dergipark.org.trunimas.my
Frontier Molecular Orbital (FMO) Theory Electronic Property CalculationHOMO-LUMO gap, ionization potential, electron affinity, global reactivity descriptors. researchgate.net
Transition State (TS) Searching Reaction Mechanism SimulationActivation energies, reaction pathways, prediction of reaction feasibility and product stability. acs.org
Molecular Dynamics (MD) Simulation Conformational Dynamics & StabilityStructural fluctuations over time, stability of complexes, solvent effects. mdpi.com
Prediction of Activity Spectra for Substances (PASS) Biological Activity ProfileProbable biological activities based on structural similarity to known active compounds. mdpi.comnih.gov
ADMET Prediction Pharmacokinetic ProfilingSolubility, permeability, metabolic stability, potential toxicity. nih.gov

This table outlines common in silico methodologies that can be applied to forecast the chemical behavior of this compound.

Future Perspectives in the Chemical Research of Uridine 2 ,3 Acetonide

Development of Novel and Sustainable Synthetic Methodologies for Uridine (B1682114) 2',3'-Acetonide

The traditional synthesis of Uridine 2',3'-acetonide often involves the use of acetone (B3395972) with an acid catalyst, a method that can be improved in terms of efficiency and environmental impact. amazonaws.comisciii.es Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

Key areas of development include:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The use of enzymes, such as lipases, can facilitate regioselective acylations and other modifications under mild conditions. rsc.orgfrontiersin.org Research into novel enzymatic cascades could lead to one-pot syntheses of this compound and its derivatives, significantly reducing waste and improving yields. nih.govacs.orgmdpi.com For instance, a biocatalytic cascade rearrangement of uridine can produce key precursors in high yield. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. amazonaws.comrsc.org The development of a continuous flow procedure for the deprotection of the acetonide group has already shown advantages in selectivity and reproducibility. amazonaws.com Future work could see the entire synthesis, from uridine to the final acetonide, adapted to a flow process.

Alternative Protecting Groups and Catalysts: While the acetonide group is common, research into alternative, easily removable protecting groups could offer new synthetic pathways. researchgate.net Investigations into more efficient and recyclable catalysts, potentially including solid-supported acid catalysts, could further enhance the sustainability of the synthesis. isciii.es

MethodologyPotential AdvantageResearch Focus
Enzymatic Synthesis High selectivity, mild conditions, reduced waste. rsc.orgfrontiersin.orgDiscovery of novel enzymes, development of one-pot cascade reactions. nih.govacs.org
Flow Chemistry Enhanced control, improved yield and purity, scalability. amazonaws.comrsc.orgIntegration of multiple synthetic steps into a continuous process.
Green Catalysis Reduced environmental impact, catalyst recyclability.Development of solid-supported catalysts and alternative Lewis acids. acs.org

Exploration of Unconventional Chemical Transformations and Derivatization Routes

This compound serves as a key intermediate for synthesizing a wide range of derivatives. lookchem.com Future research will explore novel chemical reactions to expand the accessible chemical space of its derivatives.

Promising areas of exploration include:

C-H Bond Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. Applying C-H activation strategies to the uracil (B121893) base or the ribose moiety of this compound could lead to novel analogs.

Photoredox Catalysis: This powerful synthetic tool enables a variety of chemical transformations under mild conditions. Its application to this compound could facilitate novel cross-coupling reactions, additions, and functional group interconversions that are difficult to achieve with conventional methods.

Click Chemistry: The high efficiency and selectivity of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, make them ideal for the synthesis of complex molecular architectures. frontiersin.org Attaching azide (B81097) or alkyne handles to this compound would enable its facile conjugation to other molecules, creating a diverse library of derivatives. researcher.life

Novel Derivatizing Agents: The search for new reagents for derivatization is ongoing. For example, cyanoacetohydrazide has been explored as a novel agent for the analysis of steroids and could potentially be applied to nucleosides to enhance detection and create novel functionalities. mdpi.com

Advanced Applications in Chemical Biology Tool Design and Synthesis

The structural scaffold of this compound is ideal for the design and synthesis of chemical tools to probe biological systems. nih.gov Its derivatives can be used to study a variety of biological processes.

Future applications in this area may include:

Development of Molecular Probes: By incorporating fluorophores, biotin (B1667282) tags, or other reporter groups, this compound can be converted into molecular probes. uni-bonn.de These probes can be used to visualize and track the localization and dynamics of RNA and RNA-binding proteins within living cells.

Synthesis of Bioconjugates: The ability to selectively modify the 5'-hydroxyl group or the uracil base allows for the conjugation of this compound to peptides, lipids, or other biomolecules. scienceopen.comnih.gov These bioconjugates can be used to investigate biological interactions or for targeted delivery applications.

Inhibitor Design: Uridine derivatives have been studied as potential inhibitors of various enzymes. mit.edu this compound provides a convenient starting point for the synthesis of libraries of potential inhibitors for enzymes involved in nucleoside metabolism or viral replication. lookchem.commdpi.com

ApplicationDescriptionExample
Molecular Probes Derivatives with reporter groups for imaging and tracking.Fluorescently-labeled uridine analogs for RNA visualization.
Bioconjugates Conjugation to biomolecules for targeted studies. scienceopen.comUridine-lipid conjugates for membrane interaction studies. science.gov
Enzyme Inhibitors Synthesis of analogs to block enzyme activity. mit.eduDerivatives targeting viral polymerases or nucleoside kinases. lookchem.com

Predictive Computational Design of Novel this compound-Derived Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov These methods can be used to predict the properties of novel molecules before they are synthesized, saving time and resources. uab.cat

Future directions in the computational design of this compound derivatives include:

In Silico Screening: Virtual libraries of this compound derivatives can be screened against biological targets using molecular docking simulations to identify potential drug candidates. nih.govnih.gov This approach has been used to identify potential antimicrobial and anticancer agents derived from uridine. mdpi.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. mdpi.com This information can guide synthetic efforts and help in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and interactions of this compound derivatives with biological macromolecules, such as enzymes or nucleic acids. mdpi.comnih.gov This can help in understanding their mechanism of action and in designing more potent and selective molecules.

Pharmacokinetic Predictions (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.comnih.gov This allows for the early identification of candidates with favorable drug-like properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Uridine 2',3'-acetonide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves acid-catalyzed acetonide protection of uridine. For example, uridine is reacted with acetone in the presence of sulfuric acid under controlled conditions to form the 2',3'-acetonide derivative . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry. Key NMR signals include singlet peaks for acetonide methyl groups (δ 1.26 and 1.48 ppm) and ribose ring protons (δ 3.57–5.82 ppm) . Researchers should cross-validate spectral data with literature to confirm structural integrity.

Q. How can researchers validate the purity of this compound derivatives post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity. Additionally, elemental analysis and comparison of experimental vs. theoretical mass spectrometry data (e.g., ESI-MS m/z 307.1 [M+Na]+ for this compound) ensure accuracy . Discrepancies in melting points or spectral peaks may indicate unreacted starting materials or side products, necessitating column chromatography for purification.

Q. What spectroscopic techniques are essential for confirming the acetonide ring structure?

  • Methodological Answer : Two-dimensional NMR techniques (e.g., COSY, HSQC) are critical for resolving overlapping signals in the ribose ring and confirming acetonide formation. For example, correlations between H-2' and H-3' protons in the ribose moiety (δ 5.82–4.89 ppm) and their respective carbons in HSQC spectra validate the acetonide structure . Infrared (IR) spectroscopy can also detect the C-O-C stretching vibrations (~1100 cm⁻¹) of the acetonide group.

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in halogenation or acylation reactions?

  • Methodological Answer : The acetonide group protects the 2' and 3' hydroxyls, directing electrophilic substitutions (e.g., halogenation) to the 5-position of the uracil ring. Steric hindrance from the acetonide may reduce reaction rates, as seen in low yields (25–28%) for bulky derivatives like 2T-P and 2T-N . Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying temperatures and catalysts optimize conditions.

Q. What mechanisms underlie the cytotoxic activity of this compound derivatives in cancer cell lines?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) in models like MCF-7 (breast cancer) and CHO-K1 cells are standard . Researchers should compare IC₅₀ values across derivatives to identify structure-activity relationships (SAR). For example, halogenated derivatives may intercalate DNA or inhibit kinases, while per-acetylated versions could enhance membrane permeability. Flow cytometry can further elucidate apoptosis pathways .

Q. How can contradictory data on acetonide derivative stability be resolved across studies?

  • Methodological Answer : Stability discrepancies often arise from solvent polarity, pH, or storage conditions. Accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring identify degradation products. For instance, acidic conditions may hydrolyze the acetonide, reverting to uridine . Researchers should replicate experiments using standardized buffers (e.g., PBS vs. Tris-HCl) and report detailed environmental controls.

Q. What strategies improve the low yields of this compound conjugates in one-pot syntheses?

  • Methodological Answer : Low yields (e.g., 25–28% for phospholipid prodrugs) are attributed to steric hindrance and side reactions . Optimizing coupling agents (e.g., DCC vs. EDC), stepwise reactions (e.g., isolating intermediates like O-(uridine acetonide)-succinoyl-isourea), or microwave-assisted synthesis may enhance efficiency. Reaction monitoring via TLC or in situ IR helps identify bottlenecks.

Methodological Considerations for Researchers

  • Data Validation : Cross-reference NMR/spectral data with primary literature (e.g., δ 7.79 ppm for uracil H-6 in DMSO-d₆ ) and use databases like SciFinder or Reaxys.
  • Experimental Reproducibility : Document catalyst concentrations, solvent purity, and reaction timelines rigorously. For cytotoxicity assays, include positive controls (e.g., doxorubicin) and cell passage numbers .
  • Handling Contradictions : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Meta-analyses of published IC₅₀ values can clarify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.